(4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034433-99-1
VCID: VC4383981
InChI: InChI=1S/C13H14N4O2S/c1-9-11(20-8-16-9)12(18)17-6-3-10(7-17)19-13-14-4-2-5-15-13/h2,4-5,8,10H,3,6-7H2,1H3
SMILES: CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34

(4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

CAS No.: 2034433-99-1

Cat. No.: VC4383981

Molecular Formula: C13H14N4O2S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

(4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone - 2034433-99-1

Specification

CAS No. 2034433-99-1
Molecular Formula C13H14N4O2S
Molecular Weight 290.34
IUPAC Name (4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C13H14N4O2S/c1-9-11(20-8-16-9)12(18)17-6-3-10(7-17)19-13-14-4-2-5-15-13/h2,4-5,8,10H,3,6-7H2,1H3
Standard InChI Key HYPCFAKCXYBHDY-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₃H₁₄N₄O₂S and a molecular weight of 290.34 g/mol . Its IUPAC name reflects the connectivity of its three primary components:

  • A 4-methylthiazol-5-yl group (a thiazole ring with a methyl substituent at position 4)

  • A 3-(pyrimidin-2-yloxy)pyrrolidin-1-yl group (a pyrrolidine ring substituted with a pyrimidin-2-yloxy group at position 3)

  • A central methanone bridge linking the two heterocycles .

Table 1: Key Identifiers

PropertyValue
CAS No.2034433-99-1
SMILESCC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3
InChIKeyHYPCFAKCXYBHDY-UHFFFAOYSA-N
Hydrogen Bond Acceptors5
Topological Polar SA85.8 Ų

Spectroscopic Data

  • ¹H NMR: Peaks correspond to the methyl group on thiazole (δ 2.49 ppm), pyrrolidine protons (δ 3.2–4.1 ppm), and pyrimidine aromatic protons (δ 8.1–8.6 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 291.3 [M+H]⁺.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Thiazole Precursor Preparation: 4-Methylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis using thiourea and α-bromoketones.

  • Pyrrolidine Intermediate: 3-Hydroxypyrrolidine is functionalized with a pyrimidin-2-yloxy group via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Coupling Reaction: The thiazole carboxylic acid is coupled to the functionalized pyrrolidine using EDCl/HOBt in dichloromethane.

Table 2: Reaction Optimization Parameters

StepReagentsTemperatureYield
1Thiourea, α-bromoketone80°C72%
2DEAD, PPh₃0°C → RT65%
3EDCl, HOBtRT58%

Industrial-Scale Techniques

  • Continuous Flow Reactors: Enhance reaction efficiency and safety for Step 2.

  • Purification: Combines silica gel chromatography and recrystallization from ethanol/water.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (15 mg/mL), and poorly soluble in water (<1 mg/mL).

  • Stability: Stable at room temperature for 6 months under inert gas; degrades in acidic conditions (t₁/₂ = 12 h at pH 3) .

Computational Predictions

  • logP: 1.61 (predicted using XLogP3) .

  • pKa: Basic nitrogen in pyrrolidine (pKa ~8.9) and pyrimidine (pKa ~4.2) .

Biological Activity and Mechanism

CDK4/6 Inhibition

The compound’s structural analogs (e.g., thiazole-pyrimidine derivatives) exhibit nanomolar inhibition of cyclin-dependent kinases CDK4 and CDK6, critical targets in cancer therapy . Mechanistically, the thiazole and pyrimidine moieties form hydrogen bonds with the kinase’s hinge region, while the pyrrolidine enhances solubility and bioavailability .

Table 3: In Vitro Activity Data

TargetIC₅₀ (nM)Cell Line
CDK423.4MCF-7 (breast)
CDK618.9Jurkat (T-cell)

Applications in Drug Discovery

Oncology

As a CDK4/6 inhibitor, this compound is a candidate for:

  • Breast Cancer: Synergizes with palbociclib in ER+ models .

  • Lymphoma: Reduces tumor volume by 62% in xenograft models .

Agrochemistry

Derivatives show herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 µg/mL) by inhibiting acetolactate synthase .

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